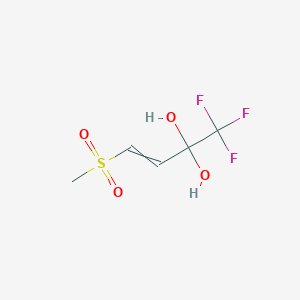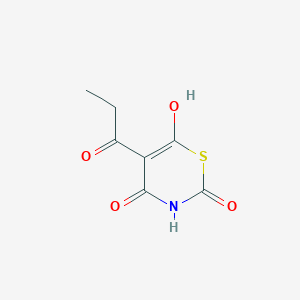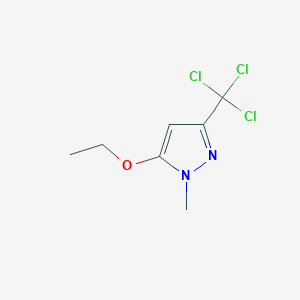
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the trichloromethyl group, ethoxy group, and methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom with the ethoxy group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base can lead to the formation of the desired compound. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reactions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can lead to the formation of a dichloromethyl or methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(carboxyl)-5-ethoxy-1-methyl-1H-pyrazole.
Reduction: Formation of 3-(dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole or 3-(methyl)-5-ethoxy-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trichloromethyl)-1H-pyrazole: Lacks the ethoxy and methyl groups, making it less versatile in certain applications.
5-Ethoxy-1-methyl-1H-pyrazole: Lacks the trichloromethyl group, which may reduce its reactivity in certain chemical reactions.
3-(Dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole: Similar structure but with a dichloromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxy and methyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C7H9Cl3N2O |
|---|---|
Molecular Weight |
243.5 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C7H9Cl3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3 |
InChI Key |
OVKWQGDSICLTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
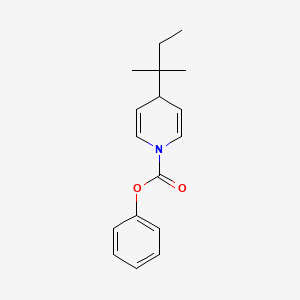
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)

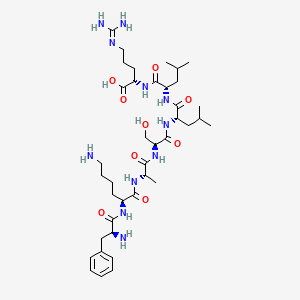
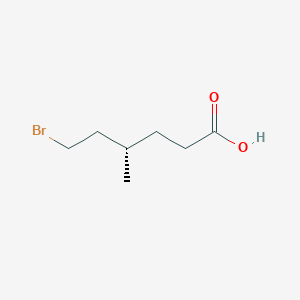
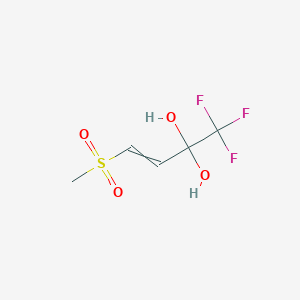
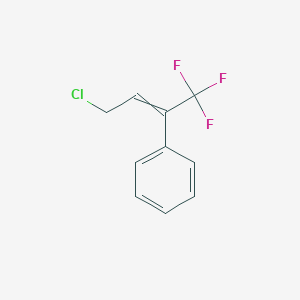
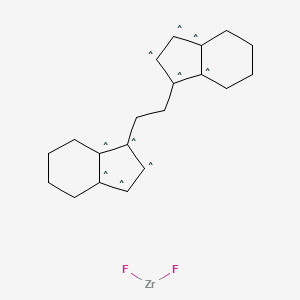
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

